molecular formula C17H11N3O4S2 B2773278 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-14-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2773278
CAS RN: 477548-14-4
M. Wt: 385.41
InChI Key: HZICPXBYMUYMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, also known as MNB-T, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies exploring its mechanism of action and potential applications.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. These compounds, including those with methoxy, nitro, and carboxamide groups, are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Such a broad spectrum of activities, with less toxic effects in certain derivatives, underscores the importance of benzothiazole scaffolds in drug development (Bhat & Belagali, 2020).

Benzothiazole in Advanced Materials

Beyond pharmaceuticals, benzothiazole derivatives find applications in material science due to their unique chemical properties. These compounds can be used in the development of novel materials, sensors, and organic semiconductors, leveraging their electronic and photophysical properties. Research in this area aims to exploit the stability and functional versatility of benzothiazole rings to create advanced materials with specific desired characteristics.

Benzothiazole in Chemical Synthesis

The unique reactivity of benzothiazole derivatives, including those with specific substituents like methoxy and nitro groups, makes them valuable intermediates in organic synthesis. They serve as building blocks for synthesizing more complex molecules, demonstrating their versatility in constructing pharmacologically active heterocycles and other bioactive molecules. This aspect highlights the compound's role in facilitating the design and synthesis of new drugs and chemical entities (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c1-24-11-3-4-12-14(8-11)26-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)25-15/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICPXBYMUYMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.